(NE)-N-[(2-prop-2-ynoxynaphthalen-1-yl)methylidene]hydroxylamine
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Overview
Description
(NE)-N-[(2-prop-2-ynoxynaphthalen-1-yl)methylidene]hydroxylamine is a chemical compound characterized by its unique structure, which includes a naphthalene ring substituted with a prop-2-ynoxy group and a hydroxylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[(2-prop-2-ynoxynaphthalen-1-yl)methylidene]hydroxylamine typically involves the reaction of 2-prop-2-ynoxynaphthalene with hydroxylamine derivatives under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(NE)-N-[(2-prop-2-ynoxynaphthalen-1-yl)methylidene]hydroxylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxylamine moiety to amines.
Substitution: The naphthalene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the naphthalene ring, leading to a wide range of derivatives.
Scientific Research Applications
(NE)-N-[(2-prop-2-ynoxynaphthalen-1-yl)methylidene]hydroxylamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may have potential as biological probes or in the study of enzyme mechanisms.
Medicine: Research is ongoing into its potential therapeutic applications, including as a precursor for drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (NE)-N-[(2-prop-2-ynoxynaphthalen-1-yl)methylidene]hydroxylamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to participate in various chemical reactions, which can modulate biological pathways or chemical processes. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
2-prop-2-ynoxynaphthalene: A precursor in the synthesis of the target compound.
Hydroxylamine derivatives: Compounds with similar reactivity and applications.
Naphthalene derivatives: Compounds with similar structural features and chemical properties.
Uniqueness
(NE)-N-[(2-prop-2-ynoxynaphthalen-1-yl)methylidene]hydroxylamine is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential use in multiple fields make it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
(NE)-N-[(2-prop-2-ynoxynaphthalen-1-yl)methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c1-2-9-17-14-8-7-11-5-3-4-6-12(11)13(14)10-15-16/h1,3-8,10,16H,9H2/b15-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDDHBFOWPHXZRQ-XNTDXEJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=C(C2=CC=CC=C2C=C1)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCOC1=C(C2=CC=CC=C2C=C1)/C=N/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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